2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide
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Overview
Description
2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated intermediate with a sulfonamide precursor, such as sulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d]imidazol-1-yl)-N-(1H-indazol-6-yl)acetamide
- N-(1H-indazol-6-yl)-2,4-dichlorobenzenesulfonamide
Uniqueness
2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both indazole and sulfonamide groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
727420-59-9 |
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Molecular Formula |
C14H11Cl2N3O2S |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H11Cl2N3O2S/c1-8-11(15)4-5-13(14(8)16)22(20,21)19-10-3-2-9-7-17-18-12(9)6-10/h2-7,19H,1H3,(H,17,18) |
InChI Key |
OQVRGBZPOMWTFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Cl |
Origin of Product |
United States |
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